Molecular Weight and Lipophilicity Comparison: 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid vs. Non-Halogenated 4-Positional Isomer
Compared to the non-halogenated 4-positional isomer 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2), the target compound exhibits a 34.4 g/mol higher molecular weight and a 1.4 unit increase in predicted lipophilicity (XLogP3) due to the 2-chloro substitution [1][2]. These differences directly impact membrane permeability, protein binding, and synthetic intermediate handling.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 223.61 g/mol |
| Comparator Or Baseline | 4-(4H-1,2,4-triazol-4-yl)benzoic acid: 189.17 g/mol |
| Quantified Difference | +34.44 g/mol (18.2% increase) |
| Conditions | PubChem computed data; validated by multiple vendor sources |
Why This Matters
The increased molecular weight and lipophilicity of the 2-chloro derivative alter its ADME profile and solubility, making it unsuitable as a direct replacement for non-halogenated analogs in established synthetic protocols.
- [1] PubChem. 2-Chloro-5-(1,2,4-triazol-4-yl)benzoic acid. Compound Summary. CID 3163391. Accessed 2026. View Source
- [2] ChemBase. 4-(4H-1,2,4-triazol-4-yl)benzoic acid. Compound Data. Accessed 2026. View Source
